Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Morpholine Substitution: The 4-position of the thieno[3,2-d]pyrimidine ring is substituted with a morpholine group through nucleophilic substitution reactions.
Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the chlorinated thieno[3,2-d]pyrimidine derivative with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Derivatives with different substituents at the 2-position.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of disease-related processes.
Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate can be compared with other similar compounds, such as:
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: Shares the thieno[3,2-d]pyrimidine core but lacks the ethyl 4-aminobenzoate moiety.
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Similar structure but without the chlorine atom and ethyl 4-aminobenzoate moiety.
Ethyl 4-aminobenzoate: Contains the ethyl 4-aminobenzoate moiety but lacks the thieno[3,2-d]pyrimidine core.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN4O3S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H21ClN4O3S/c1-2-28-19(26)13-3-5-14(6-4-13)22-12-15-11-16-17(29-15)18(24-20(21)23-16)25-7-9-27-10-8-25/h3-6,11,22H,2,7-10,12H2,1H3 |
InChI Key |
BZOOUMSCSPSRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.